molecular formula C18H36 B1234214 trans-Octadec-7-ene

trans-Octadec-7-ene

Cat. No.: B1234214
M. Wt: 252.5 g/mol
InChI Key: VBDYOHYDAONYJK-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Octadec-7-ene is an 18-carbon alkene characterized by a trans-configuration double bond at the seventh carbon position. As a hydrocarbon, its primary applications lie in industrial processes, including polymer synthesis, lubricant formulation, and organic chemistry research. The trans configuration imparts distinct physical properties, such as higher melting points compared to cis isomers, due to reduced molecular symmetry and increased van der Waals interactions between linear chains . However, the provided evidence lacks direct data on its synthesis, reactivity, or applications, necessitating comparisons with structurally analogous compounds.

Properties

Molecular Formula

C18H36

Molecular Weight

252.5 g/mol

IUPAC Name

(E)-octadec-7-ene

InChI

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-18H2,1-2H3/b15-13+

InChI Key

VBDYOHYDAONYJK-FYWRMAATSA-N

SMILES

CCCCCCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCCC

Canonical SMILES

CCCCCCCCCCC=CCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural differences between trans-Octadec-7-ene and related alkenes:

Compound Molecular Formula Molecular Weight Double Bond Position Substituents/Functional Groups Key Characteristics
This compound C₁₈H₃₆ 252.48 7 (trans) None Long-chain hydrocarbon; high rigidity
trans-7-Methyl-3-octene C₉H₁₈ 126.24 3 (trans) Methyl group at C7 Branched structure; lower boiling point
Octadec-11-enoic acid C₁₈H₃₄O₂ 282.46 11 (cis) Carboxylic acid at C1 Amphiphilic; used in lipid chemistry

Physical and Chemical Properties

  • Chain Length and Boiling Points : Longer chains (e.g., this compound) exhibit higher boiling points than shorter analogs like trans-7-Methyl-3-octene due to increased van der Waals forces.
  • Functional Groups: Octadec-11-enoic acid’s carboxylic acid group enhances solubility in polar solvents, unlike nonfunctionalized alkenes like this compound, which are hydrophobic .
  • Stereochemical Effects : Trans alkenes generally have higher melting points than cis isomers. For example, trans-7-Methyl-3-octene’s linear structure allows tighter packing than its cis counterpart .

Analytical Characterization

  • Gas Chromatography (GC): trans-7-Methyl-3-octene has documented Kovats retention indices (RI) on nonpolar columns (RI: 847), aiding in identification . Similar data for this compound is absent but could hypothetically show higher RI due to its longer chain.
  • Spectroscopy: Octadec-11-enoic acid’s carboxyl group provides distinct IR stretches (~1700 cm⁻¹ for C=O), absent in nonfunctionalized alkenes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-Octadec-7-ene
Reactant of Route 2
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